S-Sulfo-L-cysteine sodium salt
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Overview
Description
S-Sulfo-L-cysteine sodium salt: is a compound that belongs to the class of organic compounds known as S-sulfo-L-cysteines. These compounds are characterized by the presence of a sulfo group (-SO3H) attached to the sulfur atom of L-cysteine. This compound is typically found in the form of a white crystalline powder that is soluble in water and alcohol. It is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: S-Sulfo-L-cysteine sodium salt can be synthesized through the reaction of L-cysteine with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction typically involves the following steps:
Reaction of L-cysteine with sulfuric acid: L-cysteine is dissolved in water, and sulfuric acid is added slowly with stirring. The reaction mixture is heated to facilitate the formation of S-sulfo-L-cysteine.
Neutralization with sodium hydroxide: The reaction mixture is then neutralized with sodium hydroxide to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized to ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction conditions are common practices to achieve consistent quality .
Chemical Reactions Analysis
Types of Reactions: S-Sulfo-L-cysteine sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form thiol derivatives.
Substitution: The sulfo group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted cysteine derivatives.
Scientific Research Applications
S-Sulfo-L-cysteine sodium salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: The compound is used in studies related to sulfur metabolism and as a substrate for enzymes involved in sulfur assimilation.
Medicine: It is investigated for its potential therapeutic effects, including its role as an antioxidant and its ability to modulate glutamate receptors.
Industry: this compound is used in the production of pharmaceuticals and as an additive in cell culture media to enhance cell growth and protein production
Mechanism of Action
The mechanism of action of S-sulfo-L-cysteine sodium salt involves its interaction with various molecular targets and pathways:
Glutamate Receptors: It acts as an agonist at metabotropic glutamate receptors, specifically mGlu 1α and mGlu 5a subtypes.
Sulfur Metabolism: The compound participates in sulfur assimilation pathways, contributing to the biosynthesis of sulfur-containing amino acids and other biomolecules.
Comparison with Similar Compounds
L-Cysteine: A naturally occurring amino acid that serves as a precursor for S-sulfo-L-cysteine.
L-Methionine: Another sulfur-containing amino acid involved in similar metabolic pathways.
Cysteine-S-sulfate: A compound with similar chemical properties and applications.
Uniqueness: S-Sulfo-L-cysteine sodium salt is unique due to its specific interaction with metabotropic glutamate receptors and its role in sulfur metabolism. Its ability to modulate neurotransmission and participate in sulfur assimilation pathways distinguishes it from other sulfur-containing amino acids .
Properties
Molecular Formula |
C3H7NNaO5S2 |
---|---|
Molecular Weight |
224.2 g/mol |
InChI |
InChI=1S/C3H7NO5S2.Na/c4-2(3(5)6)1-10-11(7,8)9;/h2H,1,4H2,(H,5,6)(H,7,8,9);/t2-;/m0./s1 |
InChI Key |
LIVOGEMTYCNQAV-DKWTVANSSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)SS(=O)(=O)O.[Na] |
Canonical SMILES |
C(C(C(=O)O)N)SS(=O)(=O)O.[Na] |
Origin of Product |
United States |
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